L-Valinol

Description

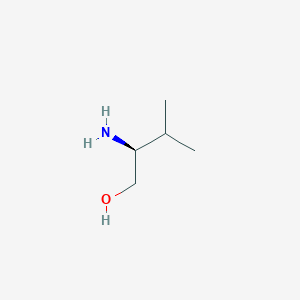

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318132 | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-48-4 | |

| Record name | (+)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2026-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-valinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54N4NJ3ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Valinol: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of L-Valinol, a crucial chiral building block in modern organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound, systematically named (2S)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the natural amino acid L-valine.[1][2] Its structure features a primary amine and a primary alcohol on adjacent stereogenic carbons, making it a versatile intermediate for the synthesis of a wide range of enantiomerically pure compounds.[3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow solid or oil at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-3-methylbutan-1-ol | [1] |

| Synonyms | (S)-(+)-2-Amino-3-methyl-1-butanol, L-Val-ol | |

| CAS Number | 2026-48-4 | |

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| Appearance | Colorless to light yellow oil or white to light brown solid | |

| Melting Point | 30-34 °C | |

| Boiling Point | 81 °C at 8 mmHg; 189-190 °C at 760 mmHg | |

| Density | 0.926 g/mL at 25 °C | |

| Solubility | Soluble in water. | |

| Optical Rotation | [α]D²⁰ = +10 ± 2° (c=10 in H₂O) | |

| Refractive Index | n²⁰/D 1.4548 |

Synthesis of this compound

This compound is most commonly synthesized by the reduction of the carboxylic acid group of L-valine. A well-established and reliable method involves the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Experimental Protocol: Reduction of L-Valine with LiAlH₄

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

L-Valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

An oven-dried 3-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube and is flushed with nitrogen.

-

The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF.

-

The mixture is cooled to 10°C using an ice bath.

-

L-valine (0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

The reaction mixture is cooled again to 10°C with an ice bath and diluted with 1000 mL of ethyl ether.

-

The reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).

-

The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.

-

The filter cake is washed with ethyl ether (3 x 150 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The residual oil is purified by vacuum distillation to afford this compound as a clear liquid.

Characterization: The purified this compound can be characterized by its boiling point, optical rotation, refractive index, and spectroscopic methods such as NMR and IR.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis and Drug Development

This compound is a cornerstone in asymmetric synthesis, primarily serving as a chiral auxiliary or a precursor to chiral ligands and catalysts. Its application is particularly prominent in the synthesis of chiral oxazolines. These heterocyclic compounds are widely used as ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The stereocenter in this compound effectively directs the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. This compound is a key intermediate in the synthesis of various pharmaceutical agents, contributing to enhanced efficacy and selectivity of drug formulations.

Representative Application: Synthesis of Chiral Oxazoline (B21484) Ligands

A common application of this compound is its condensation with a nitrile or a carboxylic acid derivative to form a chiral oxazoline. This oxazoline can then be used as a ligand in asymmetric catalysis.

Caption: Logical workflow of this compound's application in asymmetric catalysis.

Analytical Methods for Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of this compound.

-

Gas Chromatography (GC): GC is another method to assess the purity of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, namely the hydroxyl (-OH) and amine (-NH₂) groups.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal temperatures and pressures but may absorb carbon dioxide from the air. It is incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and acids. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Physical Constants of (S)-2-Amino-3-methyl-1-butanol

This technical guide provides a comprehensive overview of the core physical constants of (S)-2-Amino-3-methyl-1-butanol, an important chiral intermediate in pharmaceutical and chemical synthesis. The information is targeted towards researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

(S)-2-Amino-3-methyl-1-butanol, also known as L-Valinol, is a chiral amino alcohol derived from the amino acid L-valine.[1] Its chirality makes it a valuable building block in asymmetric synthesis, particularly for the preparation of chiral oxazolines which are used as ligands in asymmetric catalysis.[1]

The compound typically appears as a colorless to pale yellow liquid or a white to light brown crystalline solid, depending on the storage temperature.[2][3] It is soluble in water and other polar solvents like ethanol.[2]

Tabulated Physical Constants

The following table summarizes the key physical constants for (S)-2-Amino-3-methyl-1-butanol, compiled from various sources. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

| Physical Constant | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or white to light brown crystalline solid | |

| Melting Point | 30-32 °C | |

| 30-34 °C | ||

| 28-32 °C | ||

| Boiling Point | 81 °C at 8 mmHg | |

| 189-190 °C | ||

| 75-77 °C at 8 mmHg | ||

| Density | 0.926 g/mL at 25 °C | |

| 0.928 g/cm³ | ||

| 0.936 g/mL at 25 °C | ||

| Refractive Index | n20/D 1.4548 | |

| 1.4520 | ||

| n20/D 1.4543 | ||

| Optical Rotation | [α]25/D +10° (c=10 in H₂O) | |

| [α]D20 = 10 ± 2º (c=10 in H₂O) | ||

| +17 ± 1° (c=10 in ethanol) | ||

| +15° to +19° (20°C, 589 nm) (c=10, ethanol) | ||

| CAS Number | 2026-48-4 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical constants listed above are not explicitly available in the provided search results. The values are frequently cited with the designation "(lit.)", indicating they are established figures from scientific literature. For rigorous experimental work, it is recommended to consult primary literature sources or established pharmacopeial methods for the precise determination of these physical properties.

Synthesis Workflow

(S)-2-Amino-3-methyl-1-butanol is commonly synthesized from the readily available amino acid L-valine. The synthesis involves the reduction of the carboxylic acid group of L-valine to a primary alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂).

Caption: Synthesis of (S)-2-Amino-3-methyl-1-butanol from L-Valine.

References

Spectroscopic Profile of L-Valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Valinol, also known as (S)-(+)-2-Amino-3-methyl-1-butanol. This compound is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Accurate spectroscopic characterization is essential for confirming its structure and purity. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Data is typically acquired in a deuterated solvent, such as Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.55 | dd | 10.5, 4.0 | 1H | H-1a (-CH₂OH) |

| ~3.25 | dd | 10.5, 7.5 | 1H | H-1b (-CH₂OH) |

| ~2.80 | m | - | 1H | H-2 (>CH-NH₂) |

| ~1.70 | m | - | 1H | H-3 (>CH-(CH₃)₂) |

| ~2.10 | br s | 3H | -OH, -NH₂ | |

| ~0.95 | d | 7.0 | 3H | -CH₃ |

| ~0.90 | d | 7.0 | 3H | -CH₃ |

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet, d = doublet. Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~65.0 | C-1 (-CH₂OH) |

| ~60.0 | C-2 (>CH-NH₂) |

| ~31.0 | C-3 (>CH-(CH₃)₂) |

| ~19.5 | C-4 (-CH₃) |

| ~18.5 | C-5 (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound [4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | Stretching, broad | O-H (Alcohol) |

| ~3100-3300 | Stretching | N-H (Amine) |

| ~2850-2970 | Stretching | C-H (Alkyl) |

| ~1590-1650 | Bending | N-H (Amine) |

| ~1050-1150 | Stretching | C-O (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | |

| Exact Mass | 103.099714 g/mol | |

| Common Fragmentation Peaks (m/z) | 86, 72, 58, 44 |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of neat (liquid) this compound directly onto the ATR crystal. If the sample is a solid, it can be finely ground and pressed against the crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan : Acquire the IR spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

-

Instrumentation : Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

-

Data Analysis : Determine the m/z of the molecular ion to confirm the molecular weight. Analyze any fragment ions to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for structural elucidation of this compound.

References

The Solubility of L-Valinol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valinol, a chiral amino alcohol derived from the essential amino acid L-valine, serves as a critical building block in asymmetric synthesis, particularly for the creation of chiral auxiliaries and pharmaceutical intermediates. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its application in synthesis, purification, and formulation. This technical guide provides a summary of the currently available data on the solubility of this compound in organic solvents, outlines general experimental protocols for solubility determination, and presents a logical workflow for its application in chiral auxiliary synthesis. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound across a broad range of common organic solvents.

Introduction

This compound, with the chemical formula C5H13NO, is a white to off-white solid or liquid at room temperature. Its structure, featuring both a hydroxyl and an amino group, allows for hydrogen bonding, which significantly influences its solubility characteristics. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its formulation in various applications. This guide aims to consolidate the known solubility information and provide a framework for its experimental determination and application.

Solubility of this compound: Current Data

A thorough search of scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data (e.g., in g/100g of solvent) for this compound in a wide array of organic solvents. The available information is largely qualitative.

Table 1: Summary of Qualitative and Limited Quantitative Solubility Data for this compound

| Solvent Category | Solvent | Solubility | Notes |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | Saturation point not determined. |

| Protic Polar | Water | Soluble | No quantitative data available. |

| Ethanol | Soluble | Inferred from its use as a solvent for optical rotation measurements, but no quantitative data is available. |

It is crucial to distinguish this compound from its parent amino acid, L-Valine, as their solubility profiles differ significantly due to the presence of a carboxylic acid group in L-Valine versus a hydroxyl group in this compound. Much of the available literature reports on the solubility of L-Valine.

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solvent by weight.

General Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a fine-pored filter or by centrifugation followed by decantation of the supernatant.

-

Solvent Evaporation: A precisely measured aliquot of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of this compound per mass or volume of the solvent (e.g., g/100g solvent).

Isothermal Equilibrium Method

The isothermal equilibrium method involves monitoring the concentration of the solute in the solution over time until a constant concentration is achieved, indicating that equilibrium has been reached.

General Protocol:

-

System Setup: A jacketed glass vessel equipped with a stirrer and a temperature probe is used to maintain a constant temperature. A known amount of the solvent is placed in the vessel.

-

Solute Addition: this compound is added to the solvent in excess.

-

Equilibration and Sampling: The mixture is stirred at a constant temperature. Small aliquots of the solution are withdrawn at regular intervals. Care must be taken to filter the solid from the liquid phase during sampling.

-

Concentration Analysis: The concentration of this compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral column or UV-Vis spectroscopy if this compound exhibits sufficient absorbance and a calibration curve is established.

-

Equilibrium Determination: The concentration is plotted against time. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration. The final, constant concentration represents the solubility at that temperature.

Application of this compound in Chiral Auxiliary Synthesis

A primary application of this compound is in the synthesis of chiral auxiliaries, which are used to control the stereochemistry of chemical reactions. The solubility of this compound in the reaction solvent is a critical parameter for these syntheses.

A common example is the synthesis of Evans-type oxazolidinone auxiliaries. The general workflow involves the reaction of this compound with a carbonyl source, followed by acylation.

The choice of solvent is critical and depends on the solubility of this compound and the other reactants, as well as the reaction temperature. A solvent in which this compound has moderate to high solubility at the reaction temperature is typically chosen to ensure a homogeneous reaction mixture and to facilitate high yields.

Conclusion and Future Outlook

While this compound is a valuable chiral building block, the lack of comprehensive quantitative solubility data in common organic solvents presents a significant challenge for its widespread and optimized use in research and industry. This guide highlights the urgent need for systematic studies to determine the solubility of this compound in a variety of solvents at different temperatures. The experimental protocols outlined herein provide a foundation for researchers to undertake such studies. The generation of a comprehensive solubility database for this compound will undoubtedly facilitate its broader application in asymmetric synthesis and the development of novel pharmaceuticals.

References

L-Valinol (CAS 2026-48-4): A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Valinol, with the CAS number 2026-48-4, is a chiral amino alcohol that serves as a fundamental building block in modern organic synthesis. Derived from the natural amino acid L-valine, its unique structural features, including a primary amine and a primary alcohol adjacent to a chiral center, make it an invaluable asset in the construction of complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and its critical applications in asymmetric catalysis and pharmaceutical development, supplemented with detailed experimental protocols and visual workflows.

Chemical and Physical Properties

This compound, chemically known as (S)-2-amino-3-methyl-1-butanol, is a white to pale yellow crystalline solid or a colorless to light yellow oil at room temperature.[1][2] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2026-48-4 | [1] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | |

| Appearance | White to light yellow crystalline powder or colorless to light yellow oil | |

| Melting Point | 30-34 °C | |

| Boiling Point | 189-190 °C at 760 mmHg; 81 °C at 8 mmHg | |

| Density | 0.926 g/mL at 25 °C | |

| Optical Rotation | [α]²⁰/D = +10 ± 2° (c=10 in H₂O) | |

| Solubility | Very soluble in water | |

| Flash Point | 78 °C |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the reduction of the carboxylic acid functionality of its parent amino acid, L-valine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine.

Experimental Protocols

Protocol 2.1: Reduction of L-Valine using Lithium Aluminum Hydride

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

L-valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl ether

-

15% aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Three-necked round-bottom flask, mechanical stirrer, reflux condenser, addition funnel

Procedure:

-

Set up a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.

-

Charge the flask with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add L-valine (1.0 equivalent) in portions to the stirred suspension. Control the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 16-18 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

-

Filter the white precipitate and wash the filter cake thoroughly with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: 73-84%

Protocol 2.2: Reduction of L-Valine using Sodium Borohydride and Iodine

This method offers a less hazardous alternative to using LiAlH₄.

Materials:

-

L-valine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Three-necked round-bottom flask, mechanical stirrer, addition funnel

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, suspend NaBH₄ (2.5-3.0 equivalents) in anhydrous THF.

-

In a separate flask, dissolve L-valine (1.0 equivalent) in anhydrous THF.

-

Add the L-valine solution to the NaBH₄ suspension and cool the mixture to 0 °C.

-

Slowly add a solution of iodine (1.0-1.2 equivalents) in anhydrous THF to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in aqueous KOH and stir for 6 hours at room temperature.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 79-98%

Figure 1. General workflow for the synthesis of this compound from L-valine.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary or as a precursor for chiral ligands and catalysts. Its stereogenic center directs the formation of new stereocenters in a predictable manner, leading to high diastereoselectivity or enantioselectivity in a variety of chemical transformations.

Chiral Auxiliaries: The Evans Aldol (B89426) Reaction

This compound can be converted into a chiral oxazolidinone, a type of Evans auxiliary. This auxiliary can be acylated and subsequently used in diastereoselective aldol reactions. The bulky isopropyl group of the original valine shields one face of the enolate, directing the attack of an aldehyde to the opposite face, thus controlling the stereochemistry of the newly formed stereocenters.

Protocol 3.1: Representative Evans Aldol Reaction using an this compound-derived Oxazolidinone

This protocol outlines the general steps for an Evans aldol reaction. Specific substrates and conditions may require optimization.

Materials:

-

(S)-4-isopropyloxazolidin-2-one (derived from this compound)

-

Acyl chloride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi) or other suitable base

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for auxiliary removal

Procedure:

-

Acylation: React the this compound-derived oxazolidinone with an acyl chloride in the presence of a base to form the N-acyloxazolidinone.

-

Enolate Formation: Dissolve the N-acyloxazolidinone in an anhydrous solvent and cool to -78 °C. Add Bu₂BOTf followed by a tertiary amine base (e.g., Et₃N) to generate the Z-enolate.

-

Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and allow the reaction to proceed until completion.

-

Work-up: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

-

Purification: Purify the aldol adduct by column chromatography.

-

Auxiliary Removal: Cleave the chiral auxiliary from the aldol product, for example, by treatment with LiOH and H₂O₂, to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.

Figure 2. Logical workflow of an Evans aldol reaction using an this compound-derived auxiliary.

Chiral Ligands for Asymmetric Catalysis

This compound is a precursor to a variety of chiral ligands, with bis(oxazoline) ligands (BOX) being a prominent example. These C₂-symmetric ligands, when complexed with metal catalysts (e.g., copper, zinc, rhodium), create a chiral environment that can induce high enantioselectivity in a wide range of reactions, including Diels-Alder reactions, aldol additions, and allylic alkylations.

Protocol 3.2: Synthesis of a Chiral Bis(oxazoline) Ligand from this compound

This protocol describes the synthesis of a methylene-bridged bis(oxazoline) ligand.

Materials:

-

This compound

-

Zinc chloride (ZnCl₂) or other Lewis acid catalyst

-

Anhydrous solvent (e.g., chlorobenzene)

-

Dean-Stark trap

Procedure:

-

Combine this compound (2.0 equivalents) and malononitrile (1.0 equivalent) in an anhydrous solvent in a flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure bis(oxazoline) ligand.

Figure 3. Synthesis of a bis(oxazoline) ligand from this compound.

Role in Drug Development

The enantiomeric purity of pharmaceuticals is often critical for their efficacy and safety. This compound serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).

One notable application is in the synthesis of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which are being investigated as cancer therapeutics. The stereochemistry imparted by this compound is crucial for the correct three-dimensional orientation of the inhibitor, enabling it to bind effectively to the MDM2 protein and disrupt its interaction with the p53 tumor suppressor protein.

While specific, detailed synthetic protocols for these complex drug molecules are often proprietary, the general strategy involves incorporating the this compound-derived fragment into a larger molecular scaffold through standard organic reactions such as amide bond formation or nucleophilic substitution.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation. In case of contact, the affected area should be washed thoroughly with water. It is recommended to store this compound in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as it can absorb carbon dioxide from the air.

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic chemistry. Its ready availability from the chiral pool, coupled with its straightforward conversion into valuable chiral auxiliaries and ligands, makes it a molecule of high strategic importance for researchers and professionals in academia and the pharmaceutical industry. The detailed protocols and workflows provided in this guide aim to facilitate its effective utilization in the synthesis of complex, enantiomerically pure molecules.

References

A Technical Guide to the Commercial Sourcing and Purity of L-Valinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valinol, a chiral amino alcohol derived from the essential amino acid L-valine, is a critical building block in modern organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with its defined stereochemistry, makes it an invaluable synthon for the creation of complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of the commercial sources of this compound, typical purity specifications, common impurities, and the analytical methodologies employed for its quality control.

Commercial Sources and Purity Specifications

This compound is readily available from a range of chemical suppliers, catering to various scales from laboratory research to industrial production. The purity of commercially available this compound is generally high, though specifications can differ between suppliers and product grades. For applications in pharmaceutical synthesis and other highly sensitive areas, it is imperative to select a supplier that provides comprehensive analytical documentation.

Below is a summary of representative commercial suppliers and their typical stated purities for this compound.

| Supplier | Stated Purity | Analytical Method(s) Cited |

| Chem-Impex | ≥ 99% | Chiral HPLC, GC[1] |

| MedChemExpress | 99.97% | Not Specified[2] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | GC[1] |

| Thermo Scientific | 97% | GC[3] |

| Fisher Scientific | 97% | Not Specified |

| Sigma-Aldrich | 96% | Not Specified |

| Simson Pharma | High Quality | Certificate of Analysis Provided[4] |

Potential Impurities and Analytical Methodologies

The purity of this compound is a critical parameter that can significantly impact the outcome of chemical reactions and the quality of the final product. Impurities can originate from the synthetic route, purification process, or degradation upon storage. A thorough understanding of potential impurities and the analytical techniques to detect them is essential for quality assurance.

This compound is most commonly synthesized by the reduction of the carboxylic acid group of L-valine. This process can introduce specific impurities.

| Impurity Type | Potential Impurities | Analytical Methodology |

| Chiral Impurities | D-Valinol (the enantiomer) | Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC) |

| Starting Material | L-Valine | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Synthesis Byproducts | Di-L-valinol ether, unreacted reducing agents and their salts | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy |

| Residual Solvents | Tetrahydrofuran (THF), Ethanol, Methanol (B129727), Diethyl ether | Gas Chromatography (GC) with headspace analysis |

| Degradation Products | Oxidized species, products of reaction with atmospheric CO2 | HPLC, LC-MS |

| Water Content | Absorbed moisture | Karl Fischer Titration |

Experimental Protocols: Principles of Key Analytical Methods

While specific, detailed experimental protocols are proprietary to individual suppliers, the following outlines the principles and typical conditions for the key analytical techniques used in this compound purity assessment.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography is a robust technique for assessing the overall chemical purity of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase.

-

Detection: A Flame Ionization Detector (FID) is commonly used, which generates a signal proportional to the amount of each compound eluting from the column.

-

Data Analysis: The area of each peak in the resulting chromatogram is integrated. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral molecules.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

Separation: The sample is injected onto an HPLC system equipped with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the L- and D-enantiomers, leading to their separation.

-

Detection: A UV detector is often used for detection. As this compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary to enhance sensitivity.

-

Data Analysis: The peak areas for the L- and D-enantiomers are used to calculate the enantiomeric excess.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial batch of this compound.

Conclusion

The commercial availability of high-purity this compound is crucial for the advancement of pharmaceutical and chemical research. For professionals in these fields, a comprehensive understanding of the sourcing, potential impurities, and analytical methods for this key chiral building block is essential for ensuring the reliability and reproducibility of their work. This guide provides a foundational overview to aid in the selection of high-quality this compound and the interpretation of its analytical data. It is always recommended to request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on the purity and impurity profile of the purchased material.

References

Synthesis of L-Valinol from L-Valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Valinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. Its synthesis from the readily available amino acid L-valine is a fundamental transformation in organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing experimental protocols and comparative quantitative data to aid researchers in selecting and performing the optimal synthesis for their specific needs.

Core Synthetic methodologies

The conversion of L-valine to this compound involves the reduction of the carboxylic acid functionality to a primary alcohol. Several reducing agents and methodologies have been successfully employed for this transformation, each with its own advantages and disadvantages in terms of yield, scalability, safety, and cost. The most prominent methods include reduction with:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, often providing high yields.

-

Borane Reagents: Such as Borane-Methyl Sulfide (B99878) (BMS) complex, which offer a milder alternative to LiAlH₄.

-

Sodium Borohydride (B1222165) (NaBH₄) with Additives: A more cost-effective and safer option, typically requiring an additive like iodine (I₂) to enhance its reducing power towards carboxylic acids.

-

Catalytic Hydrogenation: A greener approach utilizing hydrogen gas and a metal catalyst.

-

Enzymatic Synthesis: An emerging sustainable method, though typically not a direct reduction of L-valine itself.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on various factors including the desired scale, available equipment, and safety considerations. The following table summarizes the key quantitative data for the most common chemical reduction methods.

| Method | Reducing Agent | Solvent | Reaction Time | Yield (%) | Purity/ee (%) | Key Considerations |

| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 hours (reflux) | 73-75[1][2] | High | Highly reactive and pyrophoric, requires stringent anhydrous conditions. |

| Method 2 | Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | 18 hours (reflux) | 44[1] | High | Milder than LiAlH₄, but requires careful handling due to the release of dimethyl sulfide. |

| Method 3 | Sodium Borohydride/Iodine (NaBH₄/I₂) | Tetrahydrofuran (THF) | 18 hours (reflux) | 94[3] | High | Cost-effective and safer than LiAlH₄, generates diborane (B8814927) in situ.[4] |

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

L-Valine (100 g, 0.85 mol)

-

Lithium Aluminum Hydride (47.9 g, 1.26 mol)

-

Anhydrous Tetrahydrofuran (THF) (1200 mL)

-

Ethyl Ether (1000 mL)

-

Water

-

15% Aqueous Sodium Hydroxide (B78521)

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

An oven-dried 3-L three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in 1200 mL of anhydrous THF under a nitrogen atmosphere.

-

The mixture is cooled to 10°C in an ice bath.

-

L-Valine is added in portions over 30 minutes, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

The reaction mixture is cooled to 10°C in an ice bath and diluted with 1000 mL of ethyl ether.

-

The reaction is carefully quenched by the sequential dropwise addition of 47 mL of water, 47 mL of 15% aqueous sodium hydroxide, and 141 mL of water.

-

The resulting white precipitate is stirred for 30 minutes and then filtered.

-

The filter cake is washed with ethyl ether (3 x 150 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by vacuum distillation (boiling point 63–65°C at 0.9 mm Hg) to yield a clear liquid.

Method 2: Reduction with Borane-Methyl Sulfide (BMS)

This protocol is also adapted from a procedure in Organic Syntheses.

Materials:

-

L-Valine (200 g, 1.7 mol)

-

Anhydrous Tetrahydrofuran (THF) (400 mL)

-

Boron Trifluoride Etherate (210 mL, 1.7 mol)

-

Borane-Methyl Sulfide (BMS) complex (188 mL, 1.88 mol)

-

6 M Sodium Hydroxide

-

Potassium Carbonate

-

Chloroform

Procedure:

-

A 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a heating mantle, an addition funnel, and a distillation head is flushed with nitrogen.

-

The flask is charged with L-valine, anhydrous THF, and freshly distilled boron trifluoride etherate.

-

The mixture is heated to a gentle reflux.

-

Borane-methyl sulfide complex is added dropwise over 2 hours while maintaining reflux.

-

The solution is then refluxed for an additional 18 hours.

-

The reaction mixture is cooled to 0°C and quenched by the slow addition of 200 mL of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 1 L of 6 M sodium hydroxide and refluxed for 4 hours.

-

The mixture is cooled and saturated with potassium carbonate.

-

The aqueous layer is extracted with three 1-L portions of chloroform.

-

The combined organic extracts are dried and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Method 3: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)

This procedure is based on a general method for the reduction of amino acids.

Materials:

-

L-Valine

-

Sodium Borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

20% Aqueous Potassium Hydroxide (KOH)

-

Methylene (B1212753) Chloride

-

Anhydrous Sodium Sulfate

Procedure:

-

A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with sodium borohydride and anhydrous THF under an inert atmosphere.

-

L-Valine is added to the suspension.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of iodine in anhydrous THF is added slowly and dropwise over 30 minutes, which results in a vigorous evolution of hydrogen.

-

After the addition is complete and gas evolution has ceased, the reaction mixture is heated to reflux for 18 hours.

-

The mixture is then cooled to room temperature, and methanol is cautiously added until the solution becomes clear.

-

After stirring for 30 minutes, the solvent is removed by rotary evaporation.

-

The resulting white paste is dissolved in 20% aqueous KOH and stirred for 4 hours.

-

The aqueous solution is extracted with methylene chloride (3x).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude this compound is purified by distillation.

Visualizing the Synthesis

Chemical Transformation

The fundamental chemical transformation in the synthesis of this compound from L-valine is the reduction of the carboxylic acid group to a primary alcohol.

Caption: General reaction scheme for the synthesis of this compound from L-valine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for this compound synthesis.

Emerging Synthetic Routes

While chemical reduction remains the predominant method for this compound synthesis, research into more sustainable and efficient routes is ongoing.

Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as Rh-MoOx/SiO₂, and hydrogen gas to reduce L-valine. It offers the potential for high yields (90-94%) with complete retention of configuration and is considered a greener alternative to metal hydride reagents. However, detailed, publicly available protocols for the specific hydrogenation of L-valine are less common.

Enzymatic Synthesis: Biocatalytic methods are gaining traction for the synthesis of chiral molecules. While direct enzymatic reduction of L-valine to this compound is not a widely established route, ω-transaminases have been successfully used to produce optically pure this compound from a corresponding prochiral hydroxy ketone with high conversion rates (94%) and excellent enantiomeric excess (>99%). This approach highlights the potential of biocatalysis in producing highly pure chiral building blocks.

Conclusion

The synthesis of this compound from L-valine can be effectively achieved through various reduction methodologies. The choice of method will be dictated by the specific requirements of the researcher, balancing factors such as yield, cost, safety, and scale. The detailed protocols provided in this guide for the LiAlH₄, BMS, and NaBH₄/I₂ methods offer reliable and reproducible procedures for laboratory-scale synthesis. As the field of organic synthesis continues to evolve, catalytic and enzymatic methods are expected to play an increasingly important role in the sustainable production of this valuable chiral intermediate.

References

The Central Role of L-Valinol in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Valinol, a chiral amino alcohol derived from the naturally occurring amino acid L-valine, has emerged as a cornerstone in the field of asymmetric catalysis. Its utility stems from its ready availability in enantiomerically pure form and its versatile application as a chiral building block for a diverse range of catalysts and chiral auxiliaries. This technical guide delves into the core mechanisms through which this compound exerts its influence in catalysis, providing an in-depth look at its application in orchestrating stereoselective transformations. The guide will explore its role in the formation of highly effective organocatalysts and its incorporation into metal-based catalytic systems, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

This compound as a Chiral Auxiliary

A fundamental application of this compound in asymmetric synthesis is its role as a precursor to chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary can be removed and ideally recycled.[1] this compound is readily converted into rigid, chiral heterocyclic structures, such as oxazolidinones and imidazolidinones, which create a sterically defined environment around the reaction center.

This compound-derived 2-imidazolidinones have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) reactions.[2] The synthesis of the corresponding N-propionyl-2-imidazolidinone from this compound allows for highly diastereoselective aldol reactions of its boron enolate with various aldehydes.[2] This steric control forces the incoming electrophile to approach from the less hindered face, leading to the formation of one diastereomer in preference to the other.

This compound in Organocatalysis: The Corey-Bakshi-Shibata (CBS) Catalyst

One of the most significant applications of this compound is in the synthesis of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a stoichiometric reducing agent like borane (B79455) or catecholborane.

The catalyst is typically prepared in situ from this compound and a borane source. The proposed catalytic cycle involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then acts as a chiral Lewis acid to activate the ketone. This coordination creates a rigid, sterically defined complex, directing the hydride transfer from a second borane molecule to one face of the ketone.

The enantioselectivity of the reduction is influenced by the steric bulk of the substituents on both the ketone and the this compound-derived catalyst.

This compound in Heterogeneous Catalysis

To enhance recyclability and ease of separation, this compound and its derivatives have been immobilized on solid supports to create heterogeneous catalysts.

Immobilization on Mesoporous Silica (B1680970)

This compound can be grafted onto the surface of mesoporous silica nanoparticles, such as SBA-15. These functionalized materials, when complexed with a metal like copper, can act as recyclable chiral heterogeneous catalysts for reactions such as the asymmetric allylic oxidation of alkenes.

Incorporation into Metal-Organic Frameworks (MOFs)

A more recent approach involves the incorporation of this compound into the structure of Metal-Organic Frameworks (MOFs). Chiral MOFs can be prepared by grafting this compound onto aldehyde-functionalized UiO-type MOFs. Subsequent metalation, for instance with iron(II) chloride, yields single-site catalysts within the MOF pores. These this compound-grafted MOF catalysts have demonstrated high efficiency and enantioselectivity in the hydrosilylation and hydroboration of ketones, with the added benefit of being highly reusable.

Quantitative Data Summary

The following tables summarize the quantitative data reported for various catalytic systems employing this compound and its derivatives.

| Reaction | Catalyst/Auxiliary | Substrate | Yield (%) | ee/de (%) | Reference |

| Asymmetric Aldol Reaction | This compound-derived 2-imidazolidinone | Various aldehydes | High | High de | |

| Ketone Reduction | Borane / (S)-Valinol | n-propyl phenyl ketone | - | 65-73 selectivity | |

| Asymmetric Allylic Oxidation | Cu-complex of this compound immobilized on SBA-15 | Alkenes | 80 | 39 ee | |

| Hydrosilylation of Carbonyls | This compound-grafted UiO-Fe MOF (vol-UiO-Fe) | Aliphatic & Aromatic Carbonyls | - | up to 99 ee |

Experimental Protocols

Synthesis of this compound from L-Valine by Reduction

This protocol describes the reduction of L-valine to this compound using borane-methyl sulfide (B99878) complex (BMS).

Materials:

-

L-Valine

-

Tetrahydrofuran (THF), anhydrous

-

Borane-methyl sulfide complex (BMS)

-

Methanol

-

15% aqueous Sodium Hydroxide

-

Ethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of L-valine in anhydrous THF is prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

The borane-methyl sulfide complex is added dropwise to the gently refluxing solution over a period of 2 hours.

-

The reaction mixture is then refluxed for an additional 18 hours.

-

After cooling the mixture to 0°C, it is carefully quenched by the slow addition of methanol.

-

The quenched reaction mixture is then treated with 15% aqueous sodium hydroxide, followed by water.

-

The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.

-

The filter cake is washed with ethyl ether, and the combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Asymmetric Reduction of a Ketone using a Borane/(S)-Valinol Reagent

This protocol is a general representation of the asymmetric reduction of an aromatic ketone.

Materials:

-

(S)-Valinol

-

Borane-dimethyl sulfide complex (BH3-SMe2)

-

Anhydrous Tetrahydrofuran (THF)

-

Aromatic ketone (e.g., n-propyl phenyl ketone)

-

Aqueous HCl

Procedure:

-

In a flame-dried, nitrogen-purged flask, a solution of (S)-valinol in anhydrous THF is prepared.

-

The solution is cooled to a specified temperature (e.g., 0°C or -78°C).

-

A solution of borane-dimethyl sulfide complex in THF is added dropwise. The optimal ratio of borane to (S)-valinol is typically between 2:1 and 3:1.

-

The mixture is stirred for a designated period to allow for the formation of the chiral reducing agent.

-

A solution of the aromatic ketone in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Conclusion

This compound stands as a pivotal molecule in the advancement of asymmetric catalysis. Its utility spans from its foundational role as a chiral auxiliary to its incorporation into sophisticated catalytic systems like the CBS catalyst and functionalized MOFs. The ability to predictably control stereochemistry through the use of this compound-derived catalysts has had a profound impact on the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Future research will likely continue to expand the applications of this versatile chiral building block, focusing on the development of even more efficient, selective, and sustainable catalytic processes.

References

The Versatility of L-Valinol Derivatives: A Technical Guide to Catalytic and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

L-Valinol, a chiral amino alcohol derived from the essential amino acid L-valine, serves as a versatile and economically viable building block in modern organic synthesis. Its inherent chirality and bifunctional nature make it an invaluable precursor for a wide array of derivatives with significant applications in asymmetric catalysis, as chiral auxiliaries, and in the development of novel therapeutics. This in-depth technical guide explores the core applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

This compound Derivatives in Asymmetric Catalysis

Derivatives of this compound are extensively used to create chiral ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. These ligands, when complexed with a metal center, form catalysts that can effectively control the stereochemical outcome of a chemical reaction, leading to high yields and enantiomeric excesses (ee) of the desired product.

Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands synthesized from this compound. They are particularly effective in a variety of asymmetric transformations.

Table 1: Performance of this compound-Derived Oxazoline Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Reduction of Ketones | |||||

| Acetophenone (B1666503) Reduction | This compound-derived oxazaborolidinone/Borane | Acetophenone | High | 23-76 | [1] |

| Asymmetric Diethylzinc Addition | |||||

| Diethylzinc addition to Benzaldehyde | This compound-derived amino thiol | Benzaldehyde | - | up to 82 |

Schiff Base Ligands

This compound can be readily converted into chiral Schiff base ligands through condensation with aldehydes. These ligands form stable complexes with various transition metals and are effective catalysts for carbon-carbon bond-forming reactions.

Table 2: Performance of this compound-Derived Schiff Base Catalysts in Asymmetric Reactions

| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Henry Reaction | |||||

| 4-Nitrobenzaldehyde + Nitromethane | L-Valine derived Cobalt Complex | 4-Nitrobenzaldehyde | Excellent | 93-98 | [2] |

This compound Derivatives as Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. This compound derivatives have proven to be effective chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions.

Table 3: Diastereoselectivity in Asymmetric Aldol Reactions using this compound-Derived Chiral Auxiliaries

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de, %) | Reference |

| Various Aldehydes | This compound-derived 2-imidazolidinone | High | - | [3] |

Therapeutic Applications of this compound Derivatives

The unique structural features of this compound make it an attractive scaffold for the design of therapeutic agents. Its derivatives have found applications as prodrugs to enhance bioavailability and as active pharmacophores in drug candidates.

Prodrugs for Enhanced Bioavailability

A significant challenge in drug development is the poor oral bioavailability of many active pharmaceutical ingredients. The "prodrug" approach involves chemically modifying a drug to improve its pharmacokinetic properties. L-valine esters have been successfully employed to create prodrugs that are recognized by peptide transporters in the intestine, leading to enhanced absorption.

Table 4: Pharmacokinetic Data of this compound-Based Prodrugs

| Prodrug | Parent Drug | Bioavailability Enhancement | Key Transporter | Reference |

| Valacyclovir | Acyclovir | 3- to 5-fold increase | PEPT1 | [4] |

| Valganciclovir (B601543) | Ganciclovir | ~10-fold increase (60.9% vs 5.6%) | PEPT1 | [5] |

Protease Inhibitors

The stereochemistry of this compound is beneficial for designing inhibitors that can fit into the active sites of enzymes like proteases, which are crucial targets in antiviral therapies.

Table 5: Inhibitory Activity of this compound-Containing Protease Inhibitors

| Inhibitor Class | Target | IC50 | Reference |

| HIV Protease Inhibitors | HIV-1 Protease | Data for specific this compound derivatives is extensive and varied. For example, Lopinavir, which has structural similarities, has a serum-free IC50 of 0.69 ng/mL. |

Experimental Protocols

Synthesis of a Chiral Oxazoline Ligand from this compound

This protocol describes a general two-step procedure for the synthesis of a chiral bis(oxazoline) ligand.

Caption: General workflow for the synthesis of a chiral bis(oxazoline) ligand.

Procedure:

-

Amide Formation: this compound is reacted with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a catalytic amount of a base like sodium methoxide. The reaction mixture is typically heated to drive the reaction to completion. The resulting bis-amide is then isolated and purified.

-

Cyclization: The purified bis-amide is dissolved in a suitable solvent and treated with a dehydrating agent such as thionyl chloride in the presence of a base like pyridine. This promotes the cyclization of the hydroxy-amide functionalities to form the desired bis(oxazoline) ligand. The product is then purified by chromatography or crystallization.

Asymmetric Reduction of a Prochiral Ketone

This protocol outlines a typical procedure for the asymmetric reduction of acetophenone using an in-situ generated this compound-derived oxazaborolidine catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation and Application of Chiral Oxazoline Ligands from L-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the chiral bis(oxazoline) ligand, (S,S)-2,2'-isopropylidenebis(4-isopropyl-4,5-dihydrooxazole), derived from the readily available chiral building block, L-valinol. Furthermore, it outlines the application of the corresponding copper(I) catalyst in the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate, a key reaction in the synthesis of chiral molecules. This application note is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Chiral oxazoline (B21484) ligands are a class of "privileged" ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. Their modular nature allows for fine-tuning of steric and electronic properties to suit a variety of chemical transformations. This compound, a naturally occurring and inexpensive amino alcohol, serves as an excellent chiral precursor for the synthesis of a range of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands, in combination with various transition metals, have been successfully employed in a multitude of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and cyclopropanations. This note details the preparation of a specific BOX ligand and its application in a copper-catalyzed asymmetric cyclopropanation.

Experimental Protocols

Synthesis of (-)-(S,S)-2,2'-Isopropylidenebis(4-isopropyl-4,5-dihydrooxazole)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

This compound

-

2,2-Dimethylmalononitrile

-

Zinc Triflate (Zn(OTf)₂)

-

Toluene (B28343), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Triethylamine (B128534) (Et₃N), distilled

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of the Bis(amido alcohol)

-

To a stirred solution of this compound (10.32 g, 100 mmol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 2,2-dimethylmalononitrile (5.31 g, 50 mmol).

-

Add zinc triflate (1.82 g, 5 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) with a Dean-Stark trap to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC). After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble material and concentrate the filtrate under reduced pressure to obtain the crude bis(amido alcohol).

Step 2: Cyclization to the Bis(oxazoline) Ligand

-

Dissolve the crude bis(amido alcohol) in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (27.9 mL, 200 mmol), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (19.07 g, 100 mmol) in anhydrous dichloromethane (100 mL) over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ligand by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (-)-(S,S)-2,2'-isopropylidenebis(4-isopropyl-4,5-dihydrooxazole) as a colorless oil.

Characterization Data:

| Parameter | Value |

| Yield | Typically 75-85% over two steps. |

| Optical Rotation | [α]²⁰D = -125° (c 1.0, CHCl₃) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.15-4.05 (m, 4H), 3.90-3.80 (m, 2H), 1.85-1.75 (m, 2H), 1.65 (s, 6H), 0.90 (d, J = 6.8 Hz, 6H), 0.85 (d, J = 6.8 Hz, 6H) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 72.8, 68.5, 32.7, 28.5, 24.9, 19.1, 18.6 ppm. |

Copper(I)-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

-

(-)-(S,S)-2,2'-Isopropylidenebis(4-isopropyl-4,5-dihydrooxazole)

-

Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆)

-

Styrene, freshly distilled

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-